2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-ethylphenyl)acetamide
Description
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-ethylphenyl)acetamide is a tetrahydroquinoxaline derivative featuring a 6,7-dimethyl-substituted quinoxaline core fused with a partially saturated ring system (1,2,3,4-tetrahydroquinoxalin-3-one). The acetamide moiety is linked to the tetrahydroquinoxaline scaffold via a methylene bridge, terminating in a para-ethylphenyl substituent (N-(4-ethylphenyl)) .
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-14-5-7-15(8-6-14)21-19(24)11-18-20(25)23-17-10-13(3)12(2)9-16(17)22-18/h5-10,18,22H,4,11H2,1-3H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVSDLLJAIBHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-ethylphenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a tetrahydroquinoxaline core substituted with an acetamide group and an ethylphenyl moiety.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of quinoxaline compounds possess antimicrobial properties. The presence of the tetrahydroquinoxaline structure is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death .
- Anti-inflammatory Effects : Compounds containing acetamide groups have been linked to anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Neuroprotective Properties : Some studies suggest that quinoxaline derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound and its derivatives:
| Activity | Tested Concentration (µM) | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | 10 - 100 | 25 | |
| Anti-inflammatory | 1 - 50 | 15 | |
| Neuroprotective | 5 - 50 | 30 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several quinoxaline derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 20 to 30 µM .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound demonstrated a significant reduction in behavioral deficits associated with memory loss. The compound's neuroprotective effects were attributed to its ability to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation .
- Anti-inflammatory Mechanism Exploration : Another study investigated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced macrophages. The results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential use in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized against analogous acetamide derivatives and quinoxaline-based molecules. Below is a comparative analysis:
Structural Analogues and Core Modifications
Key Observations:
Core Structure Influence: The tetrahydroquinoxaline core (target compound) contrasts with triazole-thio (VUAA1) or oxazole (iCRT3) cores, which are associated with divergent biological targets. For example, VUAA1’s triazole-thio scaffold enables allosteric agonism of insect olfactory receptors (Orco) , while iCRT3’s oxazole core facilitates β-catenin/TCF interaction blockade .
Substituent Effects: The N-(4-ethylphenyl) group in the target compound enhances lipophilicity relative to polar substituents like carbamoyl () or isopropylphenyl (), which may influence membrane permeability or metabolic stability.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for morpholin-3-yl analogues (), involving acetylation, chromatography, and recrystallization. In contrast, VUAA1 and iCRT3 require specialized heterocyclic syntheses (e.g., triazole or oxazole ring formation) .
Physicochemical and Pharmacokinetic Properties
While quantitative data (e.g., logP, IC50) are absent in the evidence, qualitative trends emerge:
- Molecular Weight : The target compound (~349 g/mol, estimated) falls within the "drug-like" range, comparable to VUAA1 (MW ~413 g/mol) and iCRT3 (MW ~415 g/mol).
- Hydrogen-Bonding Potential: The tetrahydroquinoxaline core’s carbonyl and NH groups () may facilitate hydrogen bonding, akin to morpholinone derivatives , whereas VUAA1’s thioether and triazole groups reduce polarity.
Q & A
Basic: What methodologies optimize the synthesis yield and purity of this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the tetrahydroquinoxaline core followed by coupling with the 4-ethylphenylacetamide moiety. Key steps include:
- Stepwise alkylation/acylation : Use acetyl chloride or phenoxyacetyl chloride under controlled conditions (e.g., CH₂Cl₂, Na₂CO₃ base, room temperature) to introduce substituents .
- Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate) to isolate the pure product .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure reaction progress and intermediate purity .
Critical Parameters : Temperature control (<40°C) and solvent choice (polar aprotic solvents) minimize side reactions like hydrolysis or dimerization .
Basic: Which analytical techniques are essential for confirming structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the 3-oxo group in the tetrahydroquinoxaline ring appears as a deshielded carbonyl signal at δ ~168–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI/APCI-MS confirms molecular weight (e.g., [M+H]+ at m/z 347) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for absolute configuration validation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation : Replace the 6,7-dimethyl or 4-ethylphenyl groups with electron-withdrawing (e.g., -F, -NO₂) or donating (-OCH₃) groups to assess effects on bioactivity. For example, fluorophenyl analogs show enhanced antimicrobial activity .
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition) using in vitro assays (IC₅₀ determination) and in vivo models (e.g., murine inflammation) to correlate substituents with efficacy .
- Data Correlation : Use computational tools (e.g., CoMFA, molecular docking) to map steric/electronic properties to activity trends .
Advanced: How to address discrepancies between in vitro and in vivo biological activity data?
Answer:
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., ester hydrolysis). Modify labile groups (e.g., replace acetyl with sulfonyl) to improve stability .
- Bioavailability : Measure logP values (HPLC) to optimize lipophilicity. Derivatives with logP 2–3 often balance membrane permeability and solubility .
- Pharmacokinetic Profiling : Conduct ADME studies in rodent models to identify barriers (e.g., plasma protein binding) and adjust dosing regimens .
Advanced: What computational strategies predict target interactions and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 active site). Focus on hydrogen bonds with the 3-oxo group and hydrophobic contacts with the ethylphenyl moiety .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify critical residues (e.g., Arg120 in kinase targets) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and rank analogs .
Advanced: How to resolve contradictory spectral or bioactivity data across studies?
Answer:
- Cross-Validation : Replicate synthesis and characterization using standardized protocols (e.g., identical NMR solvents, TLC plates) to rule out procedural artifacts .
- Meta-Analysis : Aggregate data from analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify trends obscured by study-specific variables .
- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to confirm ambiguous peaks and rule out impurities .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical trials?
Answer:
- Catalyst Optimization : Replace stoichiometric reagents (e.g., Na₂CO₃) with catalytic systems (e.g., Pd/C for coupling reactions) to reduce waste .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., acetylation) to improve safety and yield .
- Quality Control : Use HPLC-PDA to monitor batch consistency and establish acceptance criteria (e.g., ≥95% purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
